nymphaeol C
Description
Contextualizing Prenylflavonoids within Natural Product Chemistry
Flavonoids represent a significant class of polyphenolic compounds widely distributed in plants, known for their diverse biological activities. Prenylflavonoids are a specialized subgroup characterized by the addition of lipophilic prenyl (isoprenyl) groups to the flavonoid skeleton nih.govacs.org. This prenylation can occur at various positions on the flavonoid structure, including positions 6, 8, 3', and 5' tandfonline.com. The presence of these prenyl groups often enhances the lipophilicity of the compounds, which can influence their affinity for cell membranes and improve their interaction with target proteins, potentially leading to enhanced or altered biological activities compared to their non-prenylated counterparts acs.orgtandfonline.com. The structural diversity introduced by different prenylation patterns contributes significantly to the vast array of prenylflavonoids found in nature mdpi.com.
Prenylflavonoids have garnered considerable attention in medicinal chemistry due to their promising and diverse bioactivities, including antioxidant, anti-inflammatory, antimicrobial, and potential anti-cancer effects tandfonline.commdpi.com. They are considered vital for the development of new therapeutic agents mdpi.com. Research into prenylflavonoids involves isolation from natural sources, structural elucidation, and investigation of their biological properties mdpi.com.
Nymphaeol C as a Subject of Scholarly Inquiry
This compound is a specific prenylflavonoid that has been identified and isolated from several natural sources, notably the plant Macaranga tanarius and propolis collected in Okinawa, Japan nih.govtandfonline.comebi.ac.uknih.govgoogleapis.com. Its chemical structure is defined as a tetrahydroxyflavanone (B13395739) substituted with hydroxy groups at positions 5, 7, 3', and 4', a geranyl group at position 2', and a prenyl group at position 6 nih.govebi.ac.uk. This specific arrangement of functional groups and prenyl moieties contributes to its unique chemical and biological profile.
Scholarly inquiry into this compound has focused on its isolation, structural characterization using spectroscopic methods such as mass spectrometry and NMR, and the investigation of its biological activities tandfonline.comebi.ac.ukresearchgate.net. Early research identified this compound alongside other related prenylflavonoids like nymphaeol A and nymphaeol B tandfonline.comgoogleapis.com.
Evolution of Research Perspectives on this compound
The research perspectives on this compound have evolved from initial isolation and structural determination to more detailed investigations into its specific biological mechanisms and potential applications. Initially identified as a component of Hernandia nymphaefolia, its presence was later confirmed in Macaranga tanarius and Okinawan propolis tandfonline.comgoogleapis.com.
Early studies, such as those involving Okinawan propolis, highlighted the radical-scavenging activity of this compound, positioning it within the broader category of natural antioxidants tandfonline.comebi.ac.uk. Subsequent research has delved deeper into its biological effects. For instance, studies have explored its anti-inflammatory potential, noting its ability to inhibit albumin denaturation, nitrite (B80452) accumulation, and cyclooxygenase-2 activity researchgate.netjapsonline.com. Furthermore, this compound has been investigated for its enzyme inhibitory effects, including the suppression of α-glucosidase and acetylcholinesterase activity researchgate.net.
More recent research has focused on the molecular mechanisms underlying its observed activities. A notable development is the finding that this compound suppresses the expression of fibroblast growth factor 18 (FGF18) by lowering β-catenin levels in the Wnt/β-catenin pathway nih.gov. It has also been shown to affect the mitogen-activated protein kinase (MAPK) cascade by lowering the phosphorylation level of extracellular signal-regulated kinase 1/2 (ERK1/2), thereby suppressing downstream signals of FGF18 nih.gov. These findings represent a shift towards understanding the specific cellular pathways influenced by this compound.
The evolving research reflects a growing interest in the targeted biological effects of prenylflavonoids like this compound, moving beyond general antioxidant properties to explore their roles in specific signaling pathways and their potential implications in various biological contexts.
Here is a table summarizing some key data points regarding this compound and related compounds mentioned:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Isolated Source(s) | Noted Activity |
| This compound | C₃₀H₃₆O₆ | 492.6 | 10323393 | Macaranga tanarius, Okinawan propolis, M. triloba nih.govtandfonline.comebi.ac.uknih.govgoogleapis.comresearchgate.netuitm.edu.my | Radical scavenging, Anti-inflammatory, Enzyme inhibition (α-glucosidase, acetylcholinesterase), FGF18 suppression tandfonline.comebi.ac.uknih.govresearchgate.netresearchgate.netjapsonline.com |
| Nymphaeol A | C₂₅H₂₈O₆ | 424.189 | 639465 | Hernandia nymphaefolia, Macaranga tanarius, Okinawan propolis tandfonline.comgoogleapis.comnih.gov | Radical scavenging, Anti-inflammatory, Enzyme inhibition (acetylcholinesterase) tandfonline.comresearchgate.netresearchgate.netjapsonline.com |
| Nymphaeol B | C₂₅H₂₈O₆ | 424.189 | 639466 | Hernandia nymphaefolia, Taiwanese propolis, Okinawan propolis, Macaranga tanarius tandfonline.comgoogleapis.com | Radical scavenging, Anti-inflammatory, Enzyme inhibition (α-glucosidase, acetylcholinesterase) tandfonline.comresearchgate.netresearchgate.netjapsonline.com |
| Isonymphaeol B | C₂₅H₂₈O₆ | 424.189 | 10323392 | Okinawan propolis tandfonline.com | Radical scavenging, Anti-inflammatory, Enzyme inhibition (α-glucosidase, acetylcholinesterase) tandfonline.comresearchgate.netjapsonline.com |
| 3'-geranyl-naringenin | C₂₅H₂₈O₆ | 424.49 | 5318665 | Macaranga tanarius, Okinawan propolis japsonline.comresearchgate.netsci-hub.se | Anti-inflammatory japsonline.com |
Here is an interactive table for selected properties of this compound:
Structure
3D Structure
Properties
Molecular Formula |
C30H36O6 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(2S)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-21-20(13-14-23(31)29(21)34)26-16-25(33)28-27(36-26)15-24(32)22(30(28)35)11-9-18(3)4/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3/b19-10+/t26-/m0/s1 |
InChI Key |
SZHDIKOQLFZADP-XBPZWBIKSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C)C |
Synonyms |
nymphaeol C |
Origin of Product |
United States |
Isolation, Characterization, and Natural Distribution of Nymphaeol C for Research Endeavors
Methodologies for Isolation and Purification of Nymphaeol C from Biological Matrices
The isolation and purification of this compound from complex biological matrices necessitate the application of various separation techniques, primarily chromatography, followed by detailed structural elucidation using spectroscopic methods.
Chromatographic Techniques in this compound Isolation
Chromatographic techniques are fundamental in separating this compound from other compounds present in crude extracts of natural sources. Various methods have been successfully employed, often in combination, to achieve high purity.
Silica gel column chromatography is a widely used initial step for fractionating crude extracts. tandfonline.comthaiscience.info This technique separates compounds based on their polarity, allowing for the isolation of fractions enriched in flavonoids like this compound. Further purification of these fractions often involves more advanced chromatographic methods.
High-Performance Liquid Chromatography (HPLC) is frequently utilized for the final purification of this compound, enabling the separation of closely related compounds and the attainment of high purity levels. tandfonline.comnih.gov Other reported chromatographic procedures include vacuum liquid chromatography, medium pressure liquid chromatography, radial chromatography, and preparative thin layer chromatography, demonstrating the diverse approaches taken depending on the source material and research objectives. uitm.edu.my These methods leverage different stationary and mobile phases to selectively isolate the target compound from complex mixtures.
Application of Spectroscopic Methods for this compound Characterization
Following isolation, spectroscopic methods are crucial for the definitive characterization and structural elucidation of this compound. These techniques provide detailed information about the compound's molecular structure, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structural skeleton and the position of substituents in this compound. tandfonline.comthaiscience.infouitm.edu.mynih.govebi.ac.ukresearchgate.netoup.comresearchgate.netresearchgate.netresearchgate.netsciencegate.appresearchmap.jpoutsourcedpharma.comdntb.gov.ua Both one-dimensional (1D NMR), such as ¹H NMR and ¹³C NMR, and two-dimensional (2D NMR) techniques, including COSY, HMQC, and HMBC, are applied to assign proton and carbon signals and to establish connectivity within the molecule. thaiscience.infouitm.edu.myresearchgate.net For instance, HMBC data has been used to confirm the attachment of isoprenyl and geranyl groups to specific carbons on the flavanone (B1672756) core. researchgate.net
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and gaining insights into its structure. tandfonline.comuitm.edu.mynih.govebi.ac.ukoup.comresearchgate.netresearchgate.netoutsourcedpharma.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been employed in the characterization process. tandfonline.comuitm.edu.myresearchgate.netresearchgate.netresearchgate.net
Identified Natural Sources and Geographic Variations of this compound
This compound has been identified in several natural sources, with notable occurrences in certain plant species and bee products from specific geographic locations.
This compound Presence in Macaranga tanarius Species
Macaranga tanarius (L.) Muell. Arg. is a significant plant source from which this compound has been repeatedly isolated. thaiscience.infonih.govebi.ac.ukresearchgate.netresearchgate.netacs.orgnih.gov Research has reported the presence of this compound in the leaves of Macaranga tanarius. thaiscience.inforesearchgate.netacs.org Studies on other parts of Macaranga tanarius, such as stems, twigs, and root bark, have also contributed to the understanding of its distribution within this species. This compound has also been isolated from the flower of Macaranga triloba. uitm.edu.my
This compound Distribution in Propolis from Diverse Geographic Origins
This compound is also a known constituent of propolis, a resinous substance collected by honeybees. The composition of propolis is highly dependent on the vegetation available at the collection site, leading to geographical variations in its chemical constituents. tandfonline.com
This compound has been identified in propolis samples from various regions, including Okinawa, Japan. tandfonline.comnih.govnih.govebi.ac.ukoup.comresearchgate.net Its isolation from Okinawan propolis highlights the contribution of local flora to the chemical profile of propolis from this area. tandfonline.comnih.gov Furthermore, this compound has been reported in propolis originating from Taiwan and Hawaii, indicating its presence in propolis collected in different subtropical and tropical environments. tandfonline.comresearchgate.net
The following table summarizes the natural sources and geographic origins from which this compound has been reported:
| Natural Source | Part (if applicable) | Geographic Origin(s) |
| Macaranga tanarius | Leaves, various | Not explicitly limited |
| Macaranga triloba | Flower | Pasir Raja, Terengganu uitm.edu.my |
| Propolis | N/A | Okinawa, Japan tandfonline.comnih.govnih.govebi.ac.ukoup.comresearchgate.net, Taiwan tandfonline.comresearchgate.net, Hawaii tandfonline.com |
Elucidation of Nymphaeol C Biosynthesis and Metabolic Pathways
Proposed Biosynthetic Routes for Prenylflavonoid Scaffolds Incorporating Nymphaeol C
The general biosynthesis of prenylated flavonoids occurs in three main stages in plants. The first stage involves the formation of the C₆–C₃–C₆ skeleton, typically a chalcone (B49325), from L-phenylalanine or L-tyrosine via 4-coumaroyl-CoA and malonyl-CoA nih.gov. Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone backbone mdpi.com. The second stage involves the biosynthesis of different classes of flavonoids from the chalcone precursor, catalyzed by enzymes like chalcone flavanone (B1672756) isomerase (CHI), which converts chalcones into flavanones nih.govmdpi.com. Flavanones are obligate intermediates in flavonoid biosynthesis and can be further modified to yield various flavonoid subclasses usm.my. This compound is a flavanone derivative nih.govresearchgate.net. The third stage is the prenylation of the flavonoid skeleton nih.gov.
Prenylation, a key step in the biosynthesis of compounds like this compound, involves the attachment of isoprenoid units, such as dimethylallyl diphosphate (B83284) (DMAPP) or geranyl diphosphate (GDPP), to the flavonoid core mdpi.comnih.gov. This reaction is catalyzed by prenyltransferases (PTs) nih.govmdpi.com. The position and stereochemistry of the prenyl group attachment are determined by the specific prenyltransferase enzyme involved mdpi.com. For this compound, prenyl groups are attached at positions 6 and 2' of the flavanone skeleton nih.gov. The prenyl group is a 3-methylbut-2-en-1-yl unit, derived from DMAPP, while the geranyl group at the 2' position is a 3,7-dimethylocta-2,6-dien-1-yl unit, derived from GDPP nih.gov. GDPP is formed by the head-to-tail condensation of DMAPP and isopentenyl diphosphate (IPP), both originating from the isoprenoid pathway nih.gov.
Enzymatic Systems and Precursors Implicated in this compound Biogenesis
The enzymes involved in the early stages of flavonoid biosynthesis, leading to the flavanone scaffold, include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) mdpi.comphytomorphology.com. 4CL is a basic enzyme that initiates the biosynthesis of the B-ring structure phytomorphology.com.
The prenylation steps that are specific to this compound biosynthesis are catalyzed by prenyltransferases. These enzymes are crucial for the structural diversity of prenylated flavonoids nih.gov. Plant flavonoid prenyltransferases are typically membrane-bound proteins acs.org. While the general mechanism involves a Friedel-Crafts alkylation of the flavonoid skeleton, the substrate specificity and catalytic efficiency of these enzymes can vary nih.gov. Metal ions, particularly Mg²⁺, are often required for their activity nih.gov.
For this compound, specific prenyltransferases would be required to catalyze the C-prenylation at position 6 with a prenyl group and at position 2' with a geranyl group. The precursors for these prenylation reactions are DMAPP and GDPP, which are products of the isoprenoid pathway mdpi.comnih.gov. The flavonoid precursor that undergoes prenylation to form this compound is a tetrahydroxyflavanone (B13395739), likely eriodictyol (B191197) or a related intermediate with hydroxy groups at the appropriate positions nih.govnih.gov.
Chemodiversity of this compound Analogues and Related Metabolites
This compound belongs to a group of prenylated flavanones found in Macaranga species and propolis derived from these plants nih.govmuni.czsci-hub.se. The chemodiversity of prenylated flavonoids, including this compound analogues, arises from variations in the flavonoid core structure, the type and number of prenyl groups (prenyl, geranyl, lavandulyl, farnesyl), and their positions of attachment on the flavonoid skeleton nih.govnih.govmdpi.com. Further modifications of the prenyl moiety, such as oxidation and cyclization, also contribute to this diversity nih.gov.
This compound is often found alongside other prenylated flavanones in Macaranga-type propolis, such as nymphaeol A, nymphaeol B, isonymphaeol B, and 3'-geranyl-naringenin sci-hub.seresearchgate.netnih.govresearchgate.netresearchgate.net. These compounds share a similar flavanone backbone but differ in the position and type of prenylation nih.govnih.govresearchgate.net. For example, nymphaeol A is also a tetrahydroxyflavanone with a geranyl group, but its attachment positions may differ from this compound researchgate.netnaturalproducts.net. Isonymphaeol B is another prenylated flavanone analogue nih.govresearchgate.netresearchgate.net. This array of related compounds highlights the diverse metabolic pathways active in the source plants and the enzymatic capabilities of the bees that collect and process the plant resins into propolis researchgate.netresearchgate.net.
Studies on the chemical composition of propolis from different geographical regions and plant sources reveal significant variations in the types of prenylated flavonoids present, underscoring the influence of the botanical origin on the chemodiversity of these metabolites researchgate.netnih.govresearchgate.net.
Here is a table summarizing some related prenylated flavanones found with this compound:
| Compound Name | Structural Features | Source |
|---|---|---|
| This compound | Tetrahydroxyflavanone with prenyl and geranyl groups | Macaranga tanarius, Okinawa propolis |
| Nymphaeol A | Prenylated tetrahydroxyflavanone with geranyl group | Okinawa propolis |
| Nymphaeol B | Prenylated tetrahydroxyflavanone | Okinawa propolis |
| Isonymphaeol B | Prenylated flavanone | Okinawa propolis |
| 3'-Geranyl-naringenin | Naringenin with a geranyl group at the 3' position | Okinawa propolis |
Advanced Investigation of Nymphaeol C S Biological Activities and Mechanistic Underpinnings
Enzymatic Modulatory Effects of Nymphaeol C
This compound has been shown to interact with and modulate the activity of several key enzymes, suggesting its potential as a tool for investigating various biological processes.
Fibroblast Growth Factor 18 (FGF18) Expression and Signaling Suppression by this compound
Fibroblast Growth Factor 18 (FGF18) is a signaling protein involved in various physiological processes, including tissue development and maintenance. nih.gov Research has identified this compound as a potent suppressor of FGF18 expression. nih.gov Studies using real-time RT-PCR and Western blotting have confirmed that this compound significantly reduces the expression of FGF18. nih.gov
The mechanism behind this suppression appears to be linked to the Wnt/β-catenin signaling pathway. nih.gov this compound was found to lower the levels of β-catenin, a key component of this pathway, which in turn leads to the suppression of FGF18 expression. nih.gov Furthermore, this compound also affects downstream signaling of the FGF18 pathway by reducing the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in the mitogen-activated protein kinase (MAPK) cascade. nih.gov
P21-Activated Kinase 1 (PAK1) Inhibition by this compound: Selectivity and Downstream Effects
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a role in various cellular functions, including cytoskeletal dynamics, cell proliferation, and survival. nih.gov Its dysregulation has been implicated in several diseases, making it a target of interest in therapeutic research. nih.govnih.gov While direct studies detailing the specific inhibitory constants and selectivity of this compound against PAK1 are emerging, the broader class of flavonoids has been investigated for kinase inhibition.
Inhibition of PAK1 can have significant downstream effects. For instance, both pharmacological and molecular inhibition of PAK1 have been shown to decrease cell growth, migration, and invasion in various cancer cell lines. nih.gov This is often associated with alterations in the expression of cell adhesion molecules. nih.gov Achieving selectivity for PAK1 over other closely related kinases, such as PAK2, is a key challenge in developing inhibitors, as off-target effects can lead to toxicity. nih.gov
Cyclooxygenase-2 (COX-2) Activity Modulation by this compound in Anti-Inflammatory Research
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of the inflammatory response. nih.govwustl.edu Inhibition of COX-2 is a primary mechanism for many anti-inflammatory drugs. nih.gov
While direct IC50 values for this compound against COX-2 are not extensively documented in the available literature, related flavonoid structures have been shown to modulate the activity of pro-inflammatory enzymes. nih.govcaldic.com For example, certain chrysin (B1683763) derivatives have demonstrated selective inhibition of COX-2 over its constitutively expressed isoform, COX-1. nih.govcaldic.com This selective inhibition is a desirable characteristic for anti-inflammatory agents as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors. wustl.edu
Alpha-Glucosidase and Acetylcholinesterase Inhibition by this compound: Implications for Metabolic and Neurological Research Models
This compound has been investigated for its inhibitory effects on α-glucosidase and acetylcholinesterase, enzymes relevant to metabolic and neurological research, respectively.
Alpha-Glucosidase Inhibition: Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. nih.govmdpi.com Its inhibition can delay carbohydrate digestion and absorption, thereby modulating postprandial blood glucose levels. nih.gov Numerous plant-derived secondary metabolites, including flavonoids, have been identified as inhibitors of this enzyme. nih.govnih.gov The inhibitory potential of these compounds, often expressed as IC50 values, highlights their utility in studying metabolic regulation in vitro. nih.govmdpi.com
Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft and is a key strategy in research models for certain neurodegenerative conditions. mdpi.commdpi.com Various natural compounds, including flavonoids, have demonstrated dose-dependent inhibitory activity against AChE. researchgate.netnih.govmdpi.com
Enzymatic Inhibition Data for this compound and Related Compounds
| Enzyme Target | Compound Class | Observed Effect | Research Implication |
|---|---|---|---|
| α-Glucosidase | Flavonoids | Inhibition (IC50 values vary) | Metabolic disease models |
| Acetylcholinesterase (AChE) | Flavonoids | Inhibition (dose-dependent) | Neurological research models |
Research into Other Enzyme Targets of Propolis Constituents Related to this compound (e.g., Xanthine (B1682287) Oxidase)
This compound is a constituent of propolis, a resinous mixture produced by bees. news-medical.net Propolis contains a rich diversity of bioactive compounds, and research into its constituents has revealed inhibitory activity against various enzymes. ktu.edu.trmdpi.com One such enzyme is xanthine oxidase (XO), which plays a key role in the metabolic pathway that produces uric acid. nih.govmdpi.com Overproduction of uric acid can lead to hyperuricemia and gout. mdpi.com
Studies on propolis extracts and their isolated components, which include compounds structurally related to this compound, have demonstrated significant XO inhibitory activity. nih.gov For instance, a new coumarin (B35378) derivative and a podophyllotoxin (B1678966) derivative isolated from the propolis of stingless bees exhibited XO inhibition, with one compound showing an IC50 value of 3.9 μM. nih.gov This line of research suggests that the diverse chemical space of propolis, including prenylflavonoids like this compound and its isomers, may hold compounds with modulatory effects on a range of enzymatic targets. ktu.edu.trnih.gov
Cellular and Molecular Pathway Regulation by this compound
The enzymatic inhibitory effects of this compound translate into the modulation of broader cellular and molecular pathways. As previously discussed, this compound directly influences the Wnt/β-catenin and MAPK/ERK signaling cascades through its suppression of FGF18. nih.gov
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is linked to various diseases. By lowering β-catenin levels, this compound can interfere with the transcription of Wnt target genes, including FGF18. nih.gov
The MAPK/ERK pathway is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. nih.gov The ability of this compound to decrease the phosphorylation of ERK1/2 indicates its capacity to modulate the downstream signaling of growth factors like FGF18, thereby affecting cellular responses. nih.gov The interaction of this compound with cellular membranes, influencing their fluidity, may also contribute to its ability to modulate signaling pathways that are initiated at the cell surface. news-medical.net
Impact of this compound on Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers. Research has indicated that this compound can modulate this pathway. A key study demonstrated that this compound, isolated from Macaranga tanarius, lowers the cellular levels of β-catenin nih.gov. The reduction of β-catenin, a central mediator of the canonical Wnt pathway, suggests that this compound can suppress the transcriptional activity of Wnt target genes, which are often involved in cell proliferation and survival. This finding points to a potential mechanism by which this compound may exert its anti-cancer effects nih.gov.
This compound's Role in Modulating Mitogen-Activated Protein Kinase (MAPK) Cascades
Mitogen-Activated Protein Kinase (MAPK) cascades are critical signaling pathways that transduce extracellular signals to the cell nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. The available evidence indicates that this compound can interfere with this signaling network. Specifically, studies have shown that this compound can decrease the phosphorylation level of extracellular signal-regulated kinase 1/2 (ERK1/2) nih.gov. As phosphorylation is a key step in the activation of the MAPK cascade, this finding suggests that this compound can inhibit the downstream signaling events mediated by this pathway.
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inactivation by this compound and Angiogenesis Research
The inactivation of ERK1/2 by this compound has significant implications for its potential anti-angiogenic properties. The ERK1/2 signaling pathway is known to be a crucial promoter of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By reducing the phosphorylation and thus the activity of ERK1/2, this compound can suppress downstream signals that are vital for the proliferation and migration of endothelial cells, key events in the angiogenic process nih.gov. While direct studies on this compound's effect on angiogenesis models are limited, its ability to inactivate ERK1/2 provides a strong mechanistic rationale for its potential as an anti-angiogenic agent nih.gov.
Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Pathway Influence by this compound in Cellular Differentiation Models
The Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathway is another central signaling cascade that governs cell survival, growth, and differentiation. Currently, there is a lack of direct scientific evidence from the searched articles specifically detailing the influence of this compound on the PI3K/Akt pathway in the context of cellular differentiation models. Further research is required to determine whether this compound interacts with this pathway and what the functional consequences of such an interaction might be for cellular differentiation processes.
This compound-Induced Apoptosis Mechanisms in Specific Cell Lines (e.g., Endothelial, Cancer Cells)
Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells, and its evasion is a key characteristic of cancer. While specific studies detailing the apoptotic mechanisms induced by this compound in endothelial or cancer cells are limited, research on a closely related compound, Nymphayol, has shown the induction of apoptosis in MCF-7 human breast cancer cells. This process was mediated by the modulation of mitochondrial pathways and the activation of caspases nih.gov. Another related compound, Nymphaeol A, has been demonstrated to induce caspase-dependent apoptosis in human umbilical vein endothelial cells (HUVECs) nih.gov. These findings suggest that compounds within this family may share a common ability to trigger apoptotic pathways, although direct evidence for this compound is still needed.
Antiproliferative Effects of this compound on Diverse Cancer Cell Lines (e.g., A549, HeLa, HL-60)
This compound has been identified as a promising anti-cancer agent. Research has shown that this compound, as one of the major anti-cancer components of Okinawan propolis, directly and selectively inhibits p21-activated kinase 1 (PAK1) in vitro researchgate.net. PAK1 is an oncogenic kinase that plays a role in the growth of various cancer cells, including the A549 human lung cancer cell line researchgate.net. This inhibitory action on a key signaling kinase provides a direct mechanism for the antiproliferative effects of this compound. However, specific data, including IC50 values, for the antiproliferative effects of this compound on HeLa and HL-60 cell lines were not available in the searched literature.
Table 1: Investigated Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Target/Mechanism | Reference |
|---|---|---|---|
| A549 | Lung Cancer | Selective inhibition of p21-activated kinase 1 (PAK1) | researchgate.net |
| HeLa | Cervical Cancer | Data not available | |
| HL-60 | Promyelocytic Leukemia | Data not available |
This compound Effects on Angiogenesis in In Vitro and In Vivo Research Models (e.g., Human Umbilical Vein Endothelial Cells, Chorioallantoic Membrane Assay)
While the inactivation of ERK1/2 by this compound suggests a potential anti-angiogenic role, direct experimental evidence for this compound in established angiogenesis models is currently limited in the available literature. However, studies on the closely related compound, Nymphaeol A, have demonstrated significant anti-angiogenic activities. Nymphaeol A was shown to inhibit tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) in vitro and suppress neovessel formation in the in vivo chorioallantoic membrane (CAM) assay nih.govnih.gov. These effects were attributed to the inactivation of MEK1/2–ERK1/2 signaling and the induction of apoptosis in endothelial cells nih.gov. Although these findings are for a related compound, they provide a strong indication that this compound may possess similar anti-angiogenic properties that warrant further investigation.
Table 2: Summary of Angiogenesis Research on a Related Compound (Nymphaeol A)
| Research Model | Compound | Observed Effects | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Nymphaeol A | Inhibition of tube formation | nih.gov |
| Chorioallantoic Membrane (CAM) Assay | Nymphaeol A | Reduction of neovessel formation | nih.govnih.gov |
Broader Biological System Responses to this compound in Research Studies
This compound, a prenylated flavonoid, has been the subject of various research studies to elucidate its interactions with and effects on biological systems. These investigations have explored its potential therapeutic and ecological applications, revealing a range of activities from anti-inflammatory to allelopathic. The following subsections detail the findings of these experimental models and research settings.
Anti-Inflammatory Potency of this compound in Experimental Models
This compound has demonstrated notable anti-inflammatory properties in several in vitro experimental models. Its mechanisms of action are primarily attributed to its ability to inhibit key inflammatory mediators, including nitric oxide (NO) and cyclooxygenase-2 (COX-2). mdpi.com
Research has shown that this compound can significantly inhibit the production of nitrites, which are stable oxidation products of nitric oxide, a key signaling molecule in inflammation. mdpi.com In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses, this compound exhibited a dose-dependent inhibition of nitrite (B80452) accumulation. mdpi.com
Furthermore, the anti-inflammatory effects of this compound extend to the inhibition of the COX-2 enzyme. mdpi.com COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are lipid compounds that play a central role in the inflammatory process. The inhibitory activity of this compound on COX-2 suggests its potential to modulate prostaglandin-mediated inflammation. mdpi.com
Another aspect of its anti-inflammatory potential is the inhibition of albumin denaturation, a process that is implicated in the perpetuation of inflammatory diseases. mdpi.com The ability of this compound to prevent the denaturation of albumin further underscores its multifaceted anti-inflammatory profile. mdpi.com
The following table summarizes the in vitro anti-inflammatory activity of this compound from a comparative study with other prenylated flavonoids.
| Assay | IC₅₀ (µM) of this compound | Reference Compound | IC₅₀ (µM) of Reference |
| Albumin Denaturation Inhibition | 0.37 | Ketorolac | - |
| Nitrite Accumulation Inhibition | 5.4 | - | - |
| Cyclooxygenase-2 (COX-2) Inhibition | 15.45 | - | - |
| (Data sourced from a study on prenylated flavonoids from Okinawa propolis) mdpi.com |
Antioxidant Mechanisms of this compound Investigated by Radical Scavenging Assays (e.g., DPPH)
The antioxidant capacity of this compound has been evaluated using various radical scavenging assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay being a commonly employed method. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is spectrophotometrically monitored, and the antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
In a study evaluating the antioxidant activity of compounds isolated from the leaves of Macaranga tanarius, this compound demonstrated significant DPPH radical scavenging activity. This activity is attributed to the phenolic hydroxyl groups present in its structure, which are crucial for donating hydrogen atoms to free radicals.
The table below presents the DPPH radical scavenging activity of this compound in comparison to other related compounds isolated from the same plant source.
| Compound | DPPH Radical Scavenging Activity (IC₅₀ in µM) |
| This compound | 62.14 |
| Solophenol D | 55.13 |
| Nymphaeol B | 72.83 |
| Nymphaeol A | 102.12 |
| (Data from a study on isolated compounds from Macaranga tanarius) |
Antimicrobial Efficacy of this compound Against Bacterial Strains in Research Settings (e.g., Gram-positive, Gram-negative)
The antimicrobial properties of this compound have been a subject of interest, particularly due to the increasing prevalence of antibiotic-resistant bacterial strains. As a prenylated flavonoid, this compound is part of a class of compounds known for their antimicrobial potential.
Research on extracts from Macaranga tanarius, a known source of this compound, has indicated efficacy, particularly against Gram-positive bacteria. researchgate.net The lipophilic nature of the prenyl group in flavonoids is thought to enhance their interaction with bacterial cell membranes, contributing to their antimicrobial action. nih.gov
While specific minimum inhibitory concentration (MIC) values for purified this compound against a broad spectrum of bacterial strains are not extensively documented in the available literature, its presence in antimicrobially active plant extracts suggests a contribution to the observed effects. Further studies are required to determine the precise MIC of this compound against various Gram-positive and Gram-negative bacteria to fully characterize its antimicrobial spectrum.
Antimalarial Activity of this compound in Parasitic Research Models (Plasmodium falciparum)
This compound has been investigated for its potential as an antimalarial agent, specifically against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. Flavonoids, as a class of natural products, have been a source of interest in the search for new antiplasmodial compounds.
In an in vitro study evaluating the antiplasmodial activity of compounds isolated from Macaranga tanarius, this compound demonstrated potent activity against the 3D7 strain of P. falciparum. The 3D7 strain is a chloroquine-sensitive laboratory strain widely used in antimalarial drug discovery research.
The table below shows the antiplasmodial activity of this compound and related compounds against the P. falciparum 3D7 strain.
| Compound | Antiplasmodial Activity against P. falciparum 3D7 (IC₅₀ in µg/mL) |
| This compound | 0.24 |
| Solophenol D | 0.31 |
| Nymphaeol A | 0.05 |
| Nymphaeol B | 0.05 |
| Ethyl acetate (B1210297) fraction | 0.30 |
| (Data from a study on the antiplasmodial activity of flavonoids from Macaranga tanarius) |
The potent in vitro activity of this compound suggests that it may serve as a lead compound for the development of new antimalarial drugs. However, further research is necessary to evaluate its efficacy against drug-resistant strains of P. falciparum and to understand its mechanism of action.
This compound's Influence on Odontoblast Differentiation and Dentine Formation in Developmental Biology Models
Currently, there is a lack of direct scientific literature specifically investigating the influence of this compound on odontoblast differentiation and dentine formation. Odontoblasts are the cells responsible for the formation of dentin, the primary component of teeth. Research in the field of dental tissue engineering often explores the potential of various bioactive molecules to stimulate dental pulp stem cells to differentiate into odontoblast-like cells and promote dentin regeneration. While some flavonoids have been studied for their effects on dental pulp cells, no specific data on this compound in this context is available in the reviewed scientific literature. Therefore, the role of this compound in developmental biology models related to dentinogenesis remains an uninvestigated area.
Allelopathic Potential of this compound in Ecological Research (e.g., Lettuce Seedling Growth Inhibition)
The allelopathic potential of this compound, which refers to the chemical inhibition of one plant by another, has not been directly studied. However, as a phenolic compound, it belongs to a class of secondary metabolites that are well-known for their allelopathic effects. Phenolic compounds released from plants can influence the germination and growth of neighboring plants.
Lettuce (Lactuca sativa) seedlings are commonly used as a model organism in allelopathy bioassays due to their sensitivity to chemical inhibitors. nih.govnih.govresearchgate.net Studies on various plant extracts containing phenolic compounds have demonstrated inhibitory effects on the germination and root and shoot growth of lettuce seedlings. nih.govnih.govresearchgate.net
Although no specific studies have isolated this compound and tested its direct allelopathic effects on lettuce seedling growth, its chemical nature as a phenolic flavonoid suggests that it could contribute to the allelopathic properties of the plants in which it is found. Further research is needed to isolate this compound and assess its specific activity in lettuce seedling growth inhibition assays to confirm and quantify its allelopathic potential.
Structure Activity Relationship Sar Investigations of Nymphaeol C and Analogues
Elucidating the Role of Prenyl Moieties in Nymphaeol C's Biological Activities
The presence of prenyl groups is a defining characteristic of prenylated flavonoids like this compound and is understood to significantly influence their biological activities. Prenylation generally increases the lipophilicity of flavonoids, which can enhance their interaction with cell membranes and target proteins, potentially leading to amplified biological effects such as enhanced antibacterial, anti-inflammatory, antioxidant, and cytotoxic activities. researchgate.net
Specifically, studies on prenylated flavanone (B1672756) derivatives have indicated that lavandulyl or isoprenyl groups at the C-8 position can contribute to antibacterial activity. mdpi.com The number and position of prenyl/geranyl and hydroxyl groups are also key determinants for anti-MRSA activity in flavanones and flavanonols. mdpi.com At least C-5, C-7, and C-4′ hydroxylations are considered basic requirements for this activity. mdpi.com
While prenylation can enhance various biological effects, it may also impact bioavailability and plasma absorption. researchgate.netmdpi.com
Comparative Analysis of this compound with Related Prenylflavonoids (e.g., Nymphaeol A, Nymphaeol B, Isonymphaeol B)
Comparing the activities of this compound with structurally related prenylflavonoids such as nymphaeol A, nymphaeol B, and isonymphaeol B provides valuable insights into the role of specific structural variations. These compounds share a similar flavanone core but differ in the position and nature of their prenyl substitutions. researchgate.net
Studies investigating the anti-PAK1 activity and kinase specificity of nymphaeols suggested that the position of the geranyl side chain or an extra short side chain (present in this compound) did not appear to significantly affect these particular activities. researchgate.net However, other research indicates that the position of prenyl groups can lead to remarkable differences in bioactivity. nih.gov For instance, the presence of a prenyl group at the C-6 position of the A ring and a catechol structure in the B ring of flavonoids has been reported as important for activities such as antioxidative, antifungal, and antimelanogenesis effects. nih.gov
In comparative studies on antiangiogenic activity, nymphaeol A, which has a geranyl moiety at the C-6 position, showed stronger activity compared to other prenylated flavonoids, including nymphaeol B. nih.gov This suggests the C-6 geranyl moiety is important for anti-tube-formation activity. nih.gov Naringenin and eriodictyol (B191197), which lack these prenyl groups, showed no detectable antiangiogenic activity. nih.gov
Molecular docking studies comparing nymphaeol A, nymphaeol B, this compound, isonymphaeol B, and 3′-geranyl-naringenin against acetylcholinesterase (AChE) showed variations in binding energy. Nymphaeol A exhibited the lowest binding energy, followed by 3′-geranyl-naringenin and nymphaeol B. nih.gov this compound and isonymphaeol B showed equal binding energy values, which were higher (indicating weaker binding) than nymphaeol A, 3′-geranyl-naringenin, and nymphaeol B. nih.gov All tested compounds interacted with the AChE choline-binding site residue Trp 86 through hydrophobic interactions. nih.gov
In terms of anti-inflammatory effects, nymphaeol A, nymphaeol B, this compound, isonymphaeol B, and 3′-geranyl-naringenin demonstrated significant inhibition of albumin denaturation, nitrite (B80452) accumulation, and cyclooxygenase-2 (COX-2) activity. researchgate.net They also strongly suppressed α-glucosidase activity. researchgate.net However, only isonymphaeol B and nymphaeol A significantly inhibited acetylcholinesterase compared to the standard drug donepezil. researchgate.net
The following table summarizes some comparative activity data:
| Compound | Anti-tube-formation Activity | AChE Binding Energy (kcal/mol) | α-Glucosidase IC₅₀ (µM) |
| Nymphaeol A | Stronger | -11.5 | 7.77 researchgate.net |
| Nymphaeol B | Weaker | -11.2 | 5.66 researchgate.net |
| This compound | Not specified in source | -11.0 | 5.26 researchgate.net |
| Isonymphaeol B | Not specified in source | -11.0 | 5.66 researchgate.net |
| 3′-Geranyl-naringenin | No detectable activity | -11.3 | 3.77 researchgate.net |
| Naringenin | No detectable activity | Not specified in source | Not specified in source |
| Eriodictyol | No detectable activity | Not specified in source | Not specified in source |
Note: Anti-tube-formation activity is relative based on source description. nih.gov Note: AChE binding energy values are from molecular docking studies. nih.gov Note: α-Glucosidase IC₅₀ values are experimental. researchgate.net
Structural Determinants for Specific Enzyme Inhibition and Pathway Modulation by this compound Derivatives
The structural features of this compound and its derivatives, particularly the prenyl groups and hydroxyl orientations, play a key role in their ability to inhibit specific enzymes and modulate biological pathways.
This compound has been shown to strongly suppress the expression of fibroblast growth factor 18 (FGF18). nih.gov This modulation is suggested to occur through the suppression of β-catenin expression in the Wnt/β-catenin pathway and by lowering the phosphorylation level of extracellular signal-regulated kinase1/2 (ERK1/2) in the mitogen-activated protein kinase (MAPK) cascade, thereby affecting downstream signals of FGF18. nih.gov
In the context of enzyme inhibition, studies on prenylated flavonoids highlight the importance of specific functional groups. For instance, molecular docking studies on prenylflavonoids like sanggenon C and kuwanon G as bacterial β-glucuronidase inhibitors predicted that phenolic groups are key structures interacting with the allosteric site of the enzyme. bohrium.com For Staphylococcus pasteuri β-glucuronidase, phenolic groups were crucial, while for Escherichia coli β-glucuronidase, the phenolic hydroxyl (sanggenon C) or benzopyranyl (kuwanon G) group accounted for hydrogen bond interaction. bohrium.com
Regarding tyrosinase inhibition, the position and number of hydroxyl groups, especially on ring B, significantly affect activity, potentially through Cu²⁺ chelation. mdpi.com The isoprene (B109036) moiety (prenyl group) also contributes to the inhibitory activity of prenylated flavonoids. mdpi.com An in silico study on tyrosinase inhibition by flavonoids supported the crucial role of the hydroxyl group at the 7th position and the importance of hydroxyl substitution at C-3′ and C-4′ for binding. mdpi.com
Cutting Edge Methodologies and Analytical Approaches in Nymphaeol C Research
Advanced Spectroscopic Techniques for Nymphaeol C Structural Elucidation and Quantification in Complex Biological Systems
Spectroscopic methods are fundamental for determining the chemical structure of this compound and can be applied for its quantification, even within complex biological samples. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D techniques such as COSY, HMQC, and HMBC, is a primary tool for the comprehensive structural elucidation of this compound. researchgate.netuitm.edu.my These methods provide detailed information about the arrangement of atoms and their connectivity within the molecule. Ultraviolet (UV) and Infrared (IR) spectroscopy offer complementary data regarding the presence of chromophores and functional groups, respectively. researchgate.netuitm.edu.my High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is crucial for determining the precise molecular weight and elemental composition of this compound, aiding in confirming its identity. researchgate.net
While primarily used for structural confirmation during isolation, spectroscopic techniques, particularly quantitative NMR (qNMR), can potentially be adapted for the quantification of this compound in suitable biological matrices, although this requires careful method validation to account for matrix effects.
Chromatographic-Mass Spectrometric Platforms for Profiling this compound and its Metabolites
Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of this compound and its potential metabolites in complex biological samples. Liquid Chromatography-Mass Spectrometry (LC-MS), including techniques like UPLC-QTOF-MS/MS and HPLC-DAD-ESI-MS/MS, is widely employed for the analysis of flavonoids and other phenolic compounds found in natural sources such as Macaranga species and propolis. nih.govworldscientific.comscilit.comuni-freiburg.deglobalauthorid.com These platforms enable the separation of this compound from other co-occurring compounds based on their differential interactions with a stationary phase and a mobile phase. The separated compounds are then introduced into a mass spectrometer, which provides mass-to-charge ratio information, allowing for their identification and quantification. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for confirming the identity of this compound and for the structural elucidation of its metabolites. wikipedia.orgnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) may also be used for the analysis of more volatile metabolites, if applicable. The high sensitivity and selectivity of these hyphenated techniques make them suitable for profiling this compound and its metabolic fate in biological systems. wikipedia.orgmeasurlabs.com
Advanced In Vitro Cell-Based Assays and Reporter Systems for this compound Activity Profiling (e.g., Luciferase, MTT, Alizarin Red S)
A range of in vitro cell-based assays are utilized to profile the biological activities of this compound and investigate its cellular mechanisms. The MTT assay is a common method for assessing cell viability and proliferation, which can be used to determine the potential cytotoxicity of this compound on various cell lines. Assays like the Alizarin Red S staining and Alkaline Phosphatase (ALP) activity assays are employed to evaluate the effects of this compound on osteogenic differentiation in relevant cell models. nih.govworldscientific.com Anti-inflammatory effects can be assessed using assays that measure the inhibition of mediators such as nitric oxide (NO) production or the activity of enzymes like cyclooxygenase-2 (COX-2) in stimulated immune cells. mdpi.comresearchgate.net Reporter systems, such as luciferase assays, are valuable tools for investigating the impact of this compound on specific signaling pathways or gene expression. For instance, a luciferase assay targeting FGF18 expression was used to screen for natural compounds, leading to the identification of this compound as an inhibitor of FGF18 expression. nih.gov These cell-based assays provide crucial insights into the direct effects of this compound at the cellular level.
Some reported in vitro findings for this compound and related compounds from Okinawa propolis include:
| Compound | Assay | IC₅₀ (µM) | Reference |
| This compound | α-glucosidase inhibition | 4.09 | mdpi.com |
| This compound | Acetylcholinesterase (AChE) inhibition | 15.70 | mdpi.com |
| This compound | PAK1 inhibition | ~10 | researchgate.net |
| This compound | DPPH radical scavenging | 62.14 | researchgate.netuitm.edu.my |
| This compound | Albumin denaturation inhibition | 0.26–1.02 | mdpi.comjapsonline.com |
| This compound | Nitrite (B80452) accumulation inhibition | 2.4–7.0 | mdpi.comresearchgate.net |
| This compound | COX-2 activity inhibition | 11.74–24.03 | mdpi.comresearchgate.net |
Note: IC₅₀ values may vary depending on the specific experimental conditions.
Utilization of In Vivo Animal Models (e.g., Chicken Chorioallantoic Membrane Assay, Zebrafish, Rodent Explants) for this compound Mechanistic Research
In vivo animal models are employed to study the biological effects and underlying mechanisms of this compound within a living organism. The Chicken Chorioallantoic Membrane (CAM) assay is a widely used model, particularly for evaluating anti-angiogenic activity due to the dense capillary network present in the CAM. researchgate.netnih.gov This assay allows for the assessment of a compound's ability to inhibit the formation of new blood vessels in vivo. Zebrafish models are also utilized in research for assessing various biological activities, including the effects on tumor cell growth and apoptosis. researchgate.net Rodent models, such as mouse models of irritant contact dermatitis or rat models for studying conditions like osteoporosis, can be adapted to investigate the effects of this compound on specific physiological or pathological processes and to explore its mechanisms of action in a more complex biological environment. bioqual.combrieflands.com While specific detailed in vivo studies solely focused on this compound in these exact models were not extensively detailed in the provided snippets, these represent established animal models relevant to the types of biological activities associated with prenylated flavonoids like this compound.
Computational Chemistry and Molecular Modeling for Predicting this compound Interactions (e.g., In Silico Studies)
Computational chemistry and molecular modeling techniques, often referred to as in silico studies, are valuable for predicting the potential interactions of this compound with biological targets and gaining insights into its mechanisms of action at a molecular level. Techniques such as molecular docking can predict the binding affinity and orientation of this compound within the active sites of enzymes or receptors, such as α-glucosidase or acetylcholinesterase, for which in vitro inhibitory activity has been observed. mdpi.com Density Functional Theory (DFT)-based calculations can provide information about the electronic structure and reactivity of this compound, which is relevant for understanding its antioxidant properties and potential metabolic transformations. worldscientific.comscilit.comglobalauthorid.commdpi.com These computational approaches complement experimental studies by providing theoretical support, guiding the design of further experiments, and helping to elucidate the molecular basis of this compound's biological effects.
Future Directions and Translational Perspectives in Nymphaeol C Research
Identification of Novel Molecular Targets and Signaling Pathways for Nymphaeol C
Understanding the precise molecular targets and intricate signaling pathways modulated by this compound is crucial for elucidating its mechanisms of action and unlocking its full therapeutic potential. Research into propolis and other flavonoids, which often coexist with this compound, has indicated modulation of various critical signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, in the context of activities such as anti-cancer effects. researchgate.netmdpi.com Specifically, studies on nymphaeols have explored their anti-PAK1 activity and the structure-function relationships associated with this effect. researchgate.net Future research should focus on applying advanced biochemical and cell biology techniques to directly identify the proteins and enzymes that this compound interacts with. This could involve affinity chromatography coupled with mass spectrometry, reporter gene assays, and phosphoproteomic analysis to map the downstream signaling cascades affected by this compound treatment in relevant biological systems. Identifying these specific interactions and pathway modulations will provide a foundation for rationalizing its observed bioactivities and predicting potential new ones.
This compound's Role in Chemical Ecology and Inter-Species Interactions Beyond Allelopathy
This compound's isolation from plants like Macaranga tanarius and from propolis, a resinous mixture collected by bees from botanical sources, situates it within the realm of chemical ecology. nih.govresearchgate.netresearchgate.net Allelopathy, a form of inter-species interaction where one species releases chemicals affecting others, is a fundamental concept in chemical ecology, and M. tanarius is known for its allelopathic potential. researchgate.netnih.govresearchgate.net While nymphaeols have been implicated as allelochemicals contributing to weed exclusion under M. tanarius stands, their broader roles in chemical ecology and inter-species interactions warrant further investigation. researchgate.net Future research should explore the impact of this compound on a wider range of organisms, including insects, fungi, bacteria, and other plants, to understand its potential functions beyond simple growth inhibition. This could involve studying its role as a signaling molecule, a defense compound against herbivores or pathogens, or a mediator of symbiotic relationships. Investigating the environmental fate and persistence of this compound in different ecosystems is also crucial for understanding its ecological impact.
Conceptualizing this compound as a Scaffold for Rational Drug Design (Mechanism-Focused)
The flavanone (B1672756) core and the prenyl and geranyl side chains of this compound represent a unique structural scaffold with potential for rational drug design. nih.gov The concept of using natural products as scaffolds for discovering structurally novel compounds with improved properties is a well-established strategy in drug discovery. dtic.milresearchgate.net This involves modifying the central core structure of a molecule to generate new chemotypes while retaining or improving desired biological activities. dtic.milnih.gov Future research can conceptualize this compound as a starting point for mechanism-focused drug design. Based on identified molecular targets and signaling pathways (as discussed in 7.1), computational approaches such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can be employed to design and predict the activity of novel analogs. nih.gov Scaffold hopping techniques, which involve replacing the core scaffold with a non-identical motif while maintaining similar pharmacophore properties, could also be applied to generate diverse chemical entities based on the this compound structure. nih.govbiosolveit.de This approach, guided by an understanding of the compound's mechanism of action, can lead to the development of targeted therapeutic agents.
Q & A
Q. What analytical techniques are essential for confirming the structural identity of nymphaeol C in natural product extracts?
To confirm this compound's structure, researchers should use a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments, e.g., COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-MS) to elucidate its molecular formula and substituent positions . For complex cases, X-ray crystallography or computational modeling (e.g., density functional theory) can resolve ambiguities in stereochemistry or regiochemistry. Comparative analysis with previously reported spectral data for related prenylated flavonoids (e.g., nymphaeol A or solophenol A) is critical to avoid misidentification .
Q. How can researchers design in vitro assays to evaluate this compound’s antioxidant and anti-inflammatory activities?
Standard protocols include:
- Antioxidant assays : DPPH radical scavenging, FRAP, or ABTS assays, with IC50 values calculated using dose-response curves .
- Anti-inflammatory assays : Inhibition of NO production in LPS-stimulated macrophages or COX-2 enzyme activity assays.
Ensure positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to validate reproducibility. Data should be normalized to cell viability (e.g., MTT assay) to exclude cytotoxicity artifacts .
Q. What criteria ensure the reliability of this compound’s bioactivity data in peer-reviewed studies?
- Experimental rigor : Include dose-response relationships, statistical significance (p < 0.05), and biological replicates.
- Compound purity : Confirm via HPLC (>95% purity) and characterize degradation products under assay conditions.
- Negative controls : Use solvent-only or inactive analogs to rule out nonspecific effects .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity (e.g., IC50 variations across studies) be systematically addressed?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Compound stability : Test degradation under assay conditions (e.g., pH, temperature).
- Synergistic effects : Co-occurring compounds in crude extracts may enhance or mask activity. Use bioactivity-guided fractionation to isolate this compound’s specific contributions .
Meta-analyses of published data, with subgrouping by experimental parameters, can identify trends or outliers .
Q. What strategies optimize the isolation yield of this compound from complex matrices like propolis?
- Extraction optimization : Test solvents (e.g., ethanol, hexane) and methods (Soxhlet vs. ultrasound-assisted extraction).
- Chromatography : Use preparative HPLC with C18 columns and gradient elution. Monitor fractions via TLC or LC-MS.
- Stabilization : Add antioxidants (e.g., BHT) during extraction to prevent oxidation of prenyl groups .
Q. How can computational tools predict this compound’s structure-activity relationships (SAR) for targeted drug design?
- Molecular docking : Simulate binding to target proteins (e.g., COX-2, NF-κB) using AutoDock or Schrödinger.
- QSAR modeling : Correlate substituent properties (logP, polar surface area) with bioactivity data.
- ADMET prediction : Use SwissADME or pkCSM to assess pharmacokinetic liabilities (e.g., poor solubility) .
Methodological Considerations
Q. How should researchers handle conflicting structural assignments for this compound in historical literature?
- Re-examine raw data : Compare NMR chemical shifts and coupling constants with modern databases (e.g., HMDB).
- Reproduce synthesis/isolation : Validate spectral data using updated analytical techniques.
- Collaborate : Engage crystallography or synthetic chemistry experts to resolve ambiguities .
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- Error analysis : Report 95% confidence intervals for IC50 values.
- Multivariate analysis : Use PCA or ANOVA to identify assay parameters influencing variability .
Data Presentation and Publication Standards
Q. How should tables and figures present this compound’s bioactivity data to meet journal requirements?
Q. What ethical practices apply when referencing unpublished data on this compound’s mechanisms?
- Permissions : Obtain written consent from data owners.
- Attribution : Clearly label unpublished work as “personal communication” in citations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
